N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 896297-62-4
VCID: VC4548949
InChI: InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)14(21)18-16-20-19-15(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Molecular Formula: C16H12ClN3O4S
Molecular Weight: 377.8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide

CAS No.: 896297-62-4

Cat. No.: VC4548949

Molecular Formula: C16H12ClN3O4S

Molecular Weight: 377.8

* For research use only. Not for human or veterinary use.

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide - 896297-62-4

Specification

CAS No. 896297-62-4
Molecular Formula C16H12ClN3O4S
Molecular Weight 377.8
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)14(21)18-16-20-19-15(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Standard InChI Key DCFDCNNCULIPMW-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Introduction

Synthesis Pathway

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves the following steps:

  • Formation of 1,3,4-Oxadiazole Core:

    • The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    • In this case, 2-chlorobenzoic acid derivatives are commonly used as precursors.

  • Sulfonamide Substitution:

    • Methanesulfonyl chloride reacts with an aromatic amine under controlled conditions to introduce the sulfonamide group.

  • Coupling Reaction:

    • The final coupling step involves attaching the oxadiazole core to the sulfonamide-substituted benzamide backbone.

Characterization of the compound is performed using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .

Anticancer Potential

Studies on related oxadiazole derivatives have demonstrated significant anticancer activities against various cell lines. For example:

  • Compounds with similar structures have shown inhibition of tubulin polymerization, which is crucial for cancer cell division .

  • Molecular docking studies suggest strong binding affinity to active sites in cancer-related proteins.

Antibacterial and Antifungal Activity

Oxadiazoles are also known for their antimicrobial properties:

  • They exhibit activity against Gram-positive and Gram-negative bacteria.

  • Sulfonamide-containing derivatives have been effective in inhibiting fungal growth .

Applications in Research and Medicine

The compound's unique structure makes it a valuable scaffold for drug discovery programs targeting:

  • Cancer therapy (e.g., tubulin inhibitors).

  • Antimicrobial agents.

  • Anti-inflammatory treatments.

Additionally, its heterocyclic core can be modified to enhance specificity and potency for various biological targets.

Research Findings

Study FocusKey Findings
Synthesis TechniquesEfficient multi-step protocols with high yields were reported for oxadiazole derivatives .
Biological EvaluationSignificant anticancer activity observed in related compounds against lung and brain cancer cells .
Structure-Activity Relationship (SAR)Electron-withdrawing groups like chlorine enhance biological activity by increasing binding affinity .

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